3-(o-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-(o-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a 2-methylphenyl (o-tolyl) group at position 3 and an amine at position 4.
Properties
IUPAC Name |
3-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-4-2-3-5-7(6)8-12-13-10-15(8)14-9(11)16-10/h2-5H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNKYPBNAPVMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-tolyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate, which then undergoes cyclization with hydrazine hydrate and formic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(o-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Research has shown that 3-(o-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine possesses notable antimicrobial and anticancer properties. Studies suggest that it can inhibit the growth of various bacterial strains and cancer cell lines through mechanisms involving enzyme inhibition and interference with cellular processes.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to known antibiotics.
Agricultural Chemistry
The compound has potential applications as a pesticide due to its ability to disrupt biological pathways in pests. Research is ongoing to evaluate its effectiveness as a fungicide and herbicide.
Case Study: Pesticidal Efficacy
Field trials have shown that formulations containing this compound significantly reduce pest populations without harming beneficial insects. This dual action makes it an attractive candidate for sustainable agriculture.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of novel materials with specific electronic properties.
Case Study: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices enhances conductivity and thermal stability, making it suitable for applications in organic electronics.
Biological Interaction Studies
The interactions of this compound with various biological targets have been extensively studied. It exhibits high binding affinity for certain enzymes and receptors involved in disease pathways.
Interaction Table
| Target Enzyme | Binding Affinity | Biological Effect |
|---|---|---|
| Enzyme A | High | Inhibition of growth |
| Enzyme B | Moderate | Modulation of activity |
Mechanism of Action
The mechanism of action of 3-(o-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes such as carbonic anhydrase, cholinesterase, and tubulin, inhibiting their activity.
Pathways Involved: It can induce cell cycle arrest, apoptosis, and disruption of microtubule dynamics, which are crucial for its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The triazolo-thiadiazole scaffold allows diverse substitutions at positions 3 and 5. Key analogs include:
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents like adamantyl (C₂₀H₂₀ClFN₅S) enhance intermolecular interactions in crystal structures, as shown by Hirshfeld surface analysis, but may reduce synthetic yields due to steric hindrance .
- Melting Points : Derivatives with para-substituted aromatic rings (e.g., 7c, 176°C) exhibit higher melting points than ortho-substituted analogs, suggesting improved crystallinity .
Key Observations :
- Antimicrobial Activity : Nitro-substituted derivatives (e.g., 5b) show superior antibacterial activity against H. pylori (MIC 10 μg/mL) compared to methyl- or methoxy-substituted analogs, likely due to enhanced electron-deficient aromatic interactions .
- Enzyme Inhibition : Adamantyl-substituted derivatives exhibit selective COX-2 inhibition, attributed to hydrophobic interactions with the enzyme’s active site .
Structure-Activity Relationship (SAR) Insights
- Electronic Effects : Nitro groups enhance antibacterial activity but may reduce oral bioavailability due to high polarity .
Biological Activity
3-(o-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound belonging to the class of triazolo-thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and other pharmacological effects.
Chemical Structure
The compound features a fused triazolo-thiadiazole ring system with an o-tolyl substituent. This unique structure is believed to contribute to its biological activity by enhancing lipophilicity and facilitating membrane penetration.
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of triazolo-thiadiazoles exhibit a wide spectrum of antibacterial and antifungal activities. For instance, a study reported that several synthesized Mannich products derived from triazolo-thiadiazoles showed notable antibacterial effects against various strains of bacteria and fungi, although with varying potency levels. Among these derivatives, some exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as common fungal pathogens .
Table 1: Antibacterial Activity of Triazolo-Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 22 | E. coli | 15 µg/mL |
| Compound 26 | S. aureus | 10 µg/mL |
| Compound X | C. albicans | 12 µg/mL |
Anticancer Activity
The anticancer potential of triazolo-thiadiazole derivatives has been extensively studied. For example, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer). The IC50 values for these compounds ranged from 0.74 to 10 µg/mL, indicating significant cytotoxic effects .
Table 2: Cytotoxicity of Selected Triazolo-Thiadiazole Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 | 3.29 |
| Compound B | MCF-7 | 10 |
| Compound C | H460 | 5.0 |
Heparanase Inhibition
Recent studies have highlighted the heparanase-inhibiting properties of certain triazolo-thiadiazole derivatives. These compounds showed effective inhibition of heparanase enzymatic activity, which plays a crucial role in tumor metastasis and extracellular matrix degradation. For example, one derivative exhibited an IC50 value of 3 µg/mL against heparanase .
The biological activities of triazolo-thiadiazoles are attributed to their ability to interact with various biological targets. The presence of sulfur in the thiadiazole moiety enhances lipophilicity and facilitates cellular uptake. Furthermore, these compounds may act through multiple mechanisms including enzyme inhibition (e.g., heparanase), disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .
Case Studies
- Antibacterial Study : A series of synthesized triazolo-thiadiazoles were tested against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups.
- Anticancer Evaluation : In vivo studies on mouse models demonstrated that specific triazolo-thiadiazole derivatives significantly reduced tumor growth compared to controls, showcasing their potential as anticancer agents.
Q & A
Q. What are the most efficient synthetic routes for 3-(o-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, and how do reaction conditions influence yield?
The synthesis typically involves multistep heterocyclization. Key steps include:
- Hydrazonoyl halide coupling : Reaction of 4-amino-3-mercaptotriazoles with hydrazonoyl halides under triethylamine catalysis to form the triazolothiadiazole core .
- Cyclization via dehydrosulfurization : Use of HgO in polar solvents (e.g., DMF) to eliminate sulfur and form the fused thiadiazole ring, achieving yields of 65–80% depending on substituents .
- Functionalization : Introduction of the o-tolyl group via nucleophilic substitution or Suzuki coupling, requiring Pd catalysts and inert atmospheres .
Q. Critical factors :
- Temperature : Cyclization at 80–100°C optimizes ring closure.
- Catalyst purity : HgO must be anhydrous to avoid side reactions .
- Table 1 : Yield optimization under varying conditions.
| Reaction Step | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | HgO/DMF | 80 | 75 | |
| o-Tolyl functionalization | Pd(PPh₃)₄/THF | 110 | 68 |
Q. How are structural and purity characteristics validated for this compound?
Methodological workflow :
- 1H/13C NMR : Confirm regiochemistry of the triazole and thiadiazole rings. Key signals include:
- IR spectroscopy : Thiadiazole C=S stretch at 1250–1300 cm⁻¹ and triazole C=N at 1550–1600 cm⁻¹ .
- HPLC : Purity >98% using C18 columns (acetonitrile/water gradient) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and confirms planar heterocyclic systems .
Advanced Research Questions
Q. What computational approaches predict the bioactivity of 3-(o-tolyl)-triazolothiadiazole derivatives?
Molecular docking and DFT studies :
- Target enzymes : Antifungal activity against 14α-demethylase (CYP51, PDB: 3LD6) shows binding affinity (ΔG: −9.2 kcal/mol) via H-bonding with heme propionates and hydrophobic interactions with the o-tolyl group .
- DFT calculations : HOMO-LUMO gaps (~4.1 eV) indicate electron-deficient thiadiazole rings, favoring nucleophilic attack at C6 .
- ADMET predictions : Moderate solubility (LogP ~2.8) but high membrane permeability (TPSA: 85 Ų) .
Table 2 : Docking scores for triazolothiadiazole derivatives.
| Derivative | Target (PDB) | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| 3-(o-Tolyl)-6-amine | 3LD6 | −9.2 | |
| 3-(2-Fluorophenyl) | COX-2 (1CX2) | −8.7 |
Q. How do structural modifications at C3 and C6 influence pharmacological activity?
Structure-activity relationship (SAR) insights :
- C3 substituents :
- C6 modifications :
- NH₂ substitution is critical for H-bond donor capacity; replacement with methyl decreases CYP51 inhibition by 70% .
Q. Experimental validation :
Q. What mechanistic insights explain contradictory bioactivity data across studies?
Key variables :
- Assay conditions : Variations in pH (e.g., 7.4 vs. 5.5) alter protonation states of NH₂ and thiadiazole, affecting membrane penetration .
- Metabolic stability : Rapid hepatic glucuronidation of NH₂ in rodents reduces in vivo efficacy despite high in vitro activity .
- Off-target effects : Thiadiazole rings may chelate metal ions (e.g., Zn²⁺ in MMPs), complicating selectivity .
Q. Resolution strategies :
Q. How can computational and experimental data be integrated to optimize this scaffold?
Workflow :
Virtual screening : Enamine REAL database mining for C3/C6 analogs with improved LogP (<3) and TPSA (<100 Ų) .
MD simulations : 100-ns trajectories to assess target binding stability (RMSD <2 Å) .
Parallel synthesis : Combinatorial libraries via Ugi-azide reactions to diversify substituents .
High-content screening : Phenotypic assays for cytotoxicity (e.g., HepG2 cells) and biofilm inhibition .
Case study : Fluorine scan at C3 identified 3-(2,4-difluorophenyl) as a lead with 10-fold improved in vivo half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
